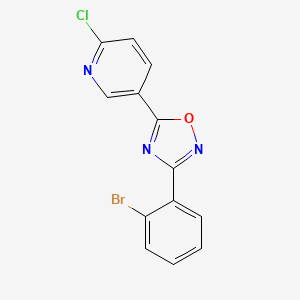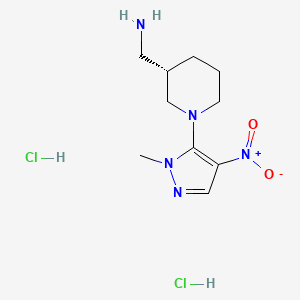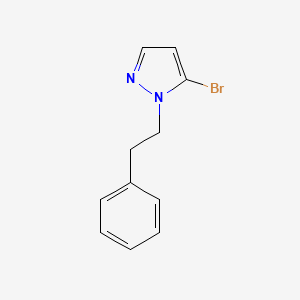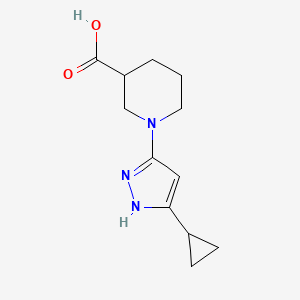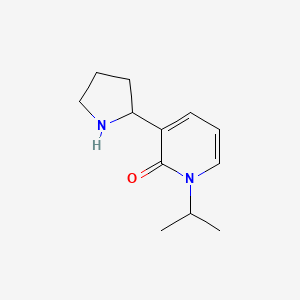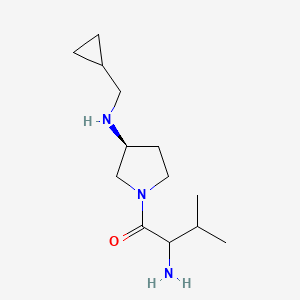
2-Amino-1-((S)-3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)-3-methylbutan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-アミノ-1-((S)-3-((シクロプロピルメチル)アミノ)ピロリジン-1-イル)-3-メチルブタン-1-オンは、ピロリジン環、シクロプロピルメチル基、アミノ基を含むユニークな構造を持つ複雑な有機化合物です。
製造方法
合成ルートと反応条件
2-アミノ-1-((S)-3-((シクロプロピルメチル)アミノ)ピロリジン-1-イル)-3-メチルブタン-1-オンの合成は、通常、ピロリジン環の形成とシクロプロピルメチル基の導入を含む複数の手順を必要とします。温度、圧力、触媒の使用などの特定の反応条件は、高収率と純度を達成するために重要です。 詳細な合成ルートは、専門の化学文献で見つけることができます .
工業生産方法
この化合物の工業生産には、コスト効率とスケーラビリティを確保するために、最適化された反応条件を使用した大規模合成が含まれる場合があります。 連続フローリアクターと高度な精製技術の使用により、生産プロセスの効率を高めることができます .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-((S)-3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)-3-methylbutan-1-one typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the cyclopropylmethyl group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity. Detailed synthetic routes can be found in specialized chemical literature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
化学反応の分析
反応の種類
2-アミノ-1-((S)-3-((シクロプロピルメチル)アミノ)ピロリジン-1-イル)-3-メチルブタン-1-オンは、以下を含むさまざまな化学反応を受ける可能性があります。
酸化: この化合物は、対応する酸化物を形成するために酸化される可能性があります。
還元: 還元反応は、還元された誘導体の形成につながる可能性があります。
置換: アミノ基とシクロプロピルメチル基は、置換反応に関与することができます。
一般的な試薬と条件
これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、置換反応のためのさまざまな求核剤が含まれます。 溶媒の選択や温度などの反応条件は、反応結果を決定する上で重要な役割を果たします .
主要な生成物
これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化は酸化物を生成する可能性がありますが、置換反応はさまざまな置換誘導体を生成する可能性があります .
科学研究への応用
2-アミノ-1-((S)-3-((シクロプロピルメチル)アミノ)ピロリジン-1-イル)-3-メチルブタン-1-オンは、いくつかの科学研究に応用されています。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 潜在的な生物学的活性と生体分子との相互作用について調査されています。
医学: 特定の分子標的への影響など、潜在的な治療特性について探求されています。
科学的研究の応用
2-Amino-1-((S)-3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)-3-methylbutan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its effects on specific molecular targets.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
2-アミノ-1-((S)-3-((シクロプロピルメチル)アミノ)ピロリジン-1-イル)-3-メチルブタン-1-オンの作用機序は、酵素や受容体などの特定の分子標的との相互作用を含みます。これらの相互作用は、さまざまな生化学経路を調節し、化合物の観測された効果をもたらす可能性があります。 作用機序に関する詳細な研究は、潜在的な治療用途に関する洞察を提供することができます .
類似の化合物との比較
類似の化合物
- 2-アミノ-1-(ピロリジン-1-イル)エタノン
- 2-アミノ-1-{2-[(シクロプロピル-メチル-アミノ)-メチル]-ピロリジン-1-イル}-エタノン
独自性
類似の化合物と比較して、2-アミノ-1-((S)-3-((シクロプロピルメチル)アミノ)ピロリジン-1-イル)-3-メチルブタン-1-オンは、異なる化学的および生物学的特性を与える官能基のユニークな組み合わせのために際立っています。 この独自性により、さまざまな研究用途にとって貴重な化合物となります .
類似化合物との比較
Similar Compounds
- 2-Amino-1-(pyrrolidin-1-yl)ethanone
- 2-Amino-1-{2-[(cyclopropyl-Methyl-aMino)-Methyl]-pyrrolidin-1-yl}-ethanone
Uniqueness
Compared to similar compounds, 2-Amino-1-((S)-3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)-3-methylbutan-1-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
特性
分子式 |
C13H25N3O |
|---|---|
分子量 |
239.36 g/mol |
IUPAC名 |
2-amino-1-[(3S)-3-(cyclopropylmethylamino)pyrrolidin-1-yl]-3-methylbutan-1-one |
InChI |
InChI=1S/C13H25N3O/c1-9(2)12(14)13(17)16-6-5-11(8-16)15-7-10-3-4-10/h9-12,15H,3-8,14H2,1-2H3/t11-,12?/m0/s1 |
InChIキー |
LIAWMDABDWTMGL-PXYINDEMSA-N |
異性体SMILES |
CC(C)C(C(=O)N1CC[C@@H](C1)NCC2CC2)N |
正規SMILES |
CC(C)C(C(=O)N1CCC(C1)NCC2CC2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


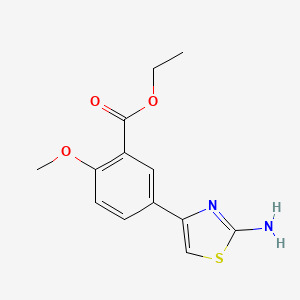
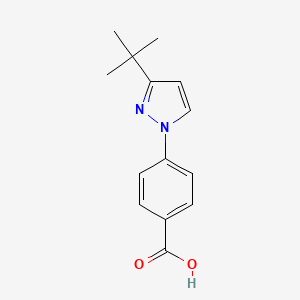
![4-(Diethylamino)-2-phenylpyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B11797239.png)
